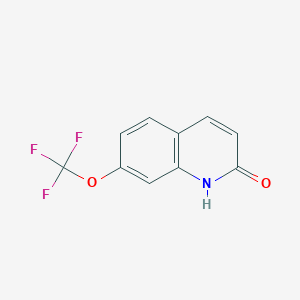
7-(Trifluoromethoxy)quinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethoxy)quinolin-2(1h)-one is a useful research compound. Its molecular formula is C10H6F3NO2 and its molecular weight is 229.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug development. Its unique trifluoromethoxy group enhances lipophilicity, which may improve bioavailability and facilitate interactions with biological targets. Research indicates that derivatives of quinoline compounds often exhibit diverse biological activities, including:
- Antimalarial Activity : Studies have shown that quinoline derivatives can display potent antiplasmodial effects against Plasmodium falciparum strains, with some derivatives achieving IC90 values indicating strong efficacy in inhibiting parasite growth .
- Anticancer Properties : The structural features of 7-(trifluoromethoxy)quinolin-2(1H)-one suggest potential interactions with cancer-related pathways, making it a candidate for further investigation in oncology.
- Antimicrobial Activity : Research has demonstrated that similar compounds exhibit significant antimicrobial effects against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating the potential for development as antibiotics .
Material Science
Advanced Materials Development
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The trifluoromethoxy group can enhance electronic properties, making these compounds valuable in optoelectronic applications .
Chemical Biology
Biochemical Probes
In chemical biology, this compound serves as a probe to study molecular interactions within biological systems. Its ability to interact with specific proteins and enzymes allows researchers to explore biochemical pathways and identify potential therapeutic targets. This application is crucial for drug discovery processes where understanding molecular mechanisms is essential.
Antimalarial Activity Study
A notable study evaluated various quinoline derivatives for their antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that compounds derived from this compound exhibited excellent efficacy, with some showing comparable or superior activity to existing treatments.
| Compound | Dose (mg/kg) | % Suppression on Day 4 | Survival Rate |
|---|---|---|---|
| 7g | 100 | 100 | 5/5 |
| 7h | 50 | 99.9 | 5/5 |
This data highlights the compound's potential as a lead candidate for antimalarial drug development .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several derivatives of quinoline were synthesized and screened for their activity against various bacterial strains. Compounds containing the trifluoromethoxy group displayed significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating strong antibacterial effects.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 7a | <10 | Pseudomonas aeruginosa |
These findings suggest that the incorporation of trifluoromethoxy groups can enhance the antimicrobial activity of quinoline derivatives .
属性
CAS 编号 |
1239461-99-4 |
|---|---|
分子式 |
C10H6F3NO2 |
分子量 |
229.15 g/mol |
IUPAC 名称 |
7-(trifluoromethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15) |
InChI 键 |
VNGLAAFMWKKVAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OC(F)(F)F |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















